3-Bromo-4-hydroxy-5-methoxyphenylacetic acid

Description

The exact mass of the compound 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-14-7-3-5(4-8(11)12)2-6(10)9(7)13/h2-3,13H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJWTDZZELJFSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CC(=O)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334145 | |

| Record name | (3-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206559-42-4 | |

| Record name | (3-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidaion of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid

Introduction

3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is a substituted phenylacetic acid derivative. Phenylacetic acids, in general, are significant compounds in chemical synthesis and are known to be catabolites of phenylalanine.[1] This guide provides an in-depth, multi-technique approach to the structural elucidation of this specific molecule, emphasizing the logical synergy between different analytical methods. This document is intended for researchers and professionals in drug development and analytical chemistry, offering not just procedural steps but the scientific rationale behind them.

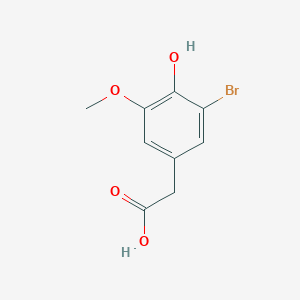

The structure is:

Caption: Proposed structure of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid.

Strategic Approach to Structure Elucidation

A conclusive structure determination relies on a self-validating system of cross-referenced analytical data. No single technique is sufficient. Our strategy integrates Mass Spectrometry (MS) for molecular weight and elemental composition, Infrared (IR) Spectroscopy for functional group identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the carbon-hydrogen framework. Finally, X-ray Crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Determining Molecular Formula

Expertise & Experience: Mass spectrometry is the initial and most crucial step to determine the molecular weight and infer the elemental composition of the analyte. For halogenated compounds, the isotopic pattern is a dead giveaway. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[2] This results in a characteristic M and M+2 pattern of roughly equal intensity for any fragment containing a single bromine atom.

Protocol: High-Resolution Electron Impact Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile solvent like methanol.

-

Ionization: The sample is introduced into the mass spectrometer and ionized using a high-energy electron beam (typically 70 eV).

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the relative abundance of each ion.

Expected Data & Interpretation

The molecular formula for 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is C9H9BrO4. The expected monoisotopic mass is 259.968 g/mol .[3]

| Feature | Expected Observation | Rationale & Interpretation |

| Molecular Ion (M+) | A pair of peaks at m/z ≈ 260 and 262 | These peaks correspond to the intact molecule with the 79Br and 81Br isotopes, respectively. Their near-equal intensity is a strong indicator of a single bromine atom. |

| Key Fragmentation | A prominent peak at m/z = 215/217 | This corresponds to the loss of the carboxyl group (-COOH, 45 Da) from the molecular ion, a common fragmentation pathway for carboxylic acids. The isotopic pattern confirms the bromine is still attached to the larger fragment. |

| Benzylic Cleavage | A prominent peak at m/z = 185/187 | This results from the cleavage of the C-C bond between the methylene group and the aromatic ring, leading to the formation of a brominated hydroxymethoxybenzyl cation. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides a "fingerprint" of the functional groups present in a molecule. For our target compound, we expect to see characteristic absorptions for the hydroxyl (-OH), carboxylic acid (C=O and -OH), ether (C-O), and aromatic ring functionalities.

Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically over a range of 4000-400 cm-1.

-

Background Subtraction: A background spectrum (of the empty ATR crystal) is subtracted to ensure accuracy.

Expected Data & Interpretation

| Wavenumber (cm-1) | Expected Appearance | Assignment & Interpretation |

| 3500 - 3200 | Broad | O-H stretch of the phenolic hydroxyl group. The broadness is due to hydrogen bonding. |

| 3300 - 2500 | Very Broad | O-H stretch of the carboxylic acid, which is typically very broad and can overlap with C-H stretches. |

| ~1700 | Strong, Sharp | C=O (carbonyl) stretch of the carboxylic acid. This is a very reliable and intense band. |

| 1600 - 1450 | Multiple Sharp Bands | C=C stretching vibrations within the aromatic ring. |

| ~1250 | Strong | Asymmetric C-O-C stretch of the aryl ether (methoxy group). |

| ~1050 | Moderate | Symmetric C-O-C stretch of the aryl ether. |

| Below 800 | Moderate | C-Br stretch. The position can vary depending on the substitution pattern.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[5] We will use 1H NMR to identify the types and connectivity of protons, and 13C NMR to map the carbon skeleton. 2D NMR techniques like COSY and HSQC can then be used to confirm assignments.

For comparison, the reported 1H NMR data for the closely related analog, 3-Bromo-4-methoxyphenylacetic acid , in CDCl3 shows signals at: δ 3.56 (2H, s, CH2); 3.89 (3H, s, OCH3), 6.86 (1H, d), 7.19 (1H, dd), 7.48 (1H, d).[6] The 13C NMR shows signals at: δ 39.9; 56.5; 111.9; 112.2; 127.0; 129.6; 134.6; 155.5; 178.0.[6]

Our target molecule, 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid, differs by the presence of a hydroxyl group at the 4-position instead of a methoxy group. This will influence the chemical shifts of the nearby aromatic protons and carbons.

Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

1H NMR Acquisition: Acquire a standard proton spectrum.

-

13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (Optional but Recommended): Acquire COSY (H-H correlation) and HSQC (C-H correlation) spectra to confirm assignments.

Expected Data & Interpretation for 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid

Caption: Predicted NMR assignments for the target molecule.

-

Rationale for 1H NMR Predictions: The two aromatic protons (H-2 and H-6) are not coupled to each other (meta-relationship), so they are expected to appear as singlets. The methylene (-CH2-) and methoxy (-OCH3) protons will also be singlets. The phenolic and carboxylic acid protons are exchangeable and will appear as broad singlets at variable chemical shifts.

-

Rationale for 13C NMR Predictions: Aromatic carbons typically resonate between 120-170 ppm.[7][8] Carbons directly attached to electronegative atoms (O, Br) will have their chemical shifts significantly affected. We expect 9 distinct carbon signals, corresponding to the 9 carbon atoms in the molecule.

Single-Crystal X-ray Crystallography: Unambiguous Confirmation

Expertise & Experience: While the combination of MS, IR, and NMR provides a very strong case for the proposed structure, single-crystal X-ray crystallography provides the definitive, unambiguous proof.[9] It determines the exact spatial arrangement of atoms in the crystal lattice, confirming connectivity and stereochemistry. The primary challenge is often growing a suitable, high-quality crystal.[10]

Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent system (e.g., ethyl acetate/hexanes).

-

Crystal Mounting: A suitable crystal (typically <0.5 mm in all dimensions) is mounted on a goniometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.

Expected Outcome

The successful structure solution would yield a 3D model of the molecule, providing precise bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding). This would serve as the ultimate validation of the structure deduced from spectroscopic methods.

Conclusion

The structural elucidation of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry provides the molecular formula, IR spectroscopy identifies the key functional groups, and NMR spectroscopy maps out the precise atomic connectivity. Each step serves to validate the previous one, building a robust and defensible structural assignment. For ultimate confirmation, single-crystal X-ray crystallography provides an irrefutable three-dimensional structure. This integrated approach represents the gold standard in chemical characterization.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 136615, 3-Bromo-4-methoxyphenylacetic acid. [Link]

-

Findlater, M., Guzei, I. A., & Cui, H. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1555. [Link]

-

Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 78(3), 1162–1167. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

ResearchGate. Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. [Link]

- Google Patents. (2020).

-

Wikipedia. (2024). X-ray crystallography. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

-

PubMed. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. [Link]

-

Angene Chemical. 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid(CAS# 206559-42-4). [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

McPherson, A. (1999). Crystallization of biological macromolecules. Cold Spring Harbor Laboratory Press. [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. [Link]

-

Reddit. (2025). Explanation for 13C-Shift on aromatic system. [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

Doc Brown's Chemistry. (2023). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. [Link]

-

ResearchGate. (2019). 1H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl... [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 999, Phenylacetic acid. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

Sources

- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. angenesci.com [angenesci.com]

- 4. 3-BROMO-4-METHOXYPHENYLACETONITRILE(772-59-8) 1H NMR spectrum [chemicalbook.com]

- 5. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

(3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid discovery and history

An In-Depth Technical Guide to (3-bromo-4-hydroxy-5-methoxyphenyl)acetic Acid: Synthesis, Characterization, and Inferred Biological Significance

Abstract

(3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative. While its specific discovery and developmental history are not extensively documented in scientific literature, its structural features suggest significant potential as a synthetic intermediate in medicinal chemistry and as a candidate for biological screening. This guide provides a comprehensive technical overview, proposing a robust synthetic pathway from readily available precursors, detailing methodologies for its characterization, and inferring its potential biological relevance through the analysis of structurally related compounds. This document is intended for researchers and scientists in organic synthesis, drug discovery, and materials science, offering a foundational understanding and practical protocols for working with this compound.

Chemical Identity and Physicochemical Properties

(3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid, also known as Benzeneacetic acid, 3-bromo-4-hydroxy-5-methoxy-, is a poly-substituted aromatic carboxylic acid. Its core structure is based on homovanillic acid, a metabolite of catecholamines, with the addition of a bromine atom on the phenyl ring.

| Property | Value | Source |

| CAS Number | 206559-42-4 | [1] |

| Molecular Formula | C₉H₉BrO₄ | [1] |

| Molecular Weight | 261.07 g/mol | [1] |

| Monoisotopic Mass | 259.968 g/mol | [1] |

| IUPAC Name | 2-(3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid | [1] |

| SMILES | COC1=C(C(=CC(C1)CC(=O)O)Br)O | |

| InChI Key | RKJWTDZZELJFSC-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 66.8 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

Proposed Synthetic Pathway and Rationale

The synthesis of (3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid can be logically approached via the regioselective bromination of a suitable precursor. The most direct and commercially viable starting material is 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid).

Retrosynthetic Analysis and Strategy

The key transformation is the installation of a bromine atom onto the homovanillic acid backbone. This is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the phenyl ring are paramount for achieving the desired regioselectivity.

-

The hydroxyl group (-OH) at C4 is a strongly activating, ortho-, para- directing group.

-

The methoxy group (-OCH₃) at C3 is also an activating, ortho-, para- directing group.

-

The acetic acid side chain (-CH₂COOH) at C1 is a weakly deactivating, ortho-, para- directing group.

The combined activating and directing influence of the hydroxyl and methoxy groups will dominate the reaction. The position para to the hydroxyl group is occupied by the acetic acid side chain. The positions ortho to the hydroxyl group are C3 and C5. The C3 position is already substituted with the methoxy group. Therefore, electrophilic attack is strongly favored at the C5 position , which is ortho to the powerful hydroxyl directing group and meta to the methoxy group. This alignment of directing effects makes the synthesis of the 3-bromo-5-methoxy isomer (the target compound) from homovanillic acid highly feasible.

A similar regioselective bromination is well-documented for the synthesis of the structural isomer, 2-(3-bromo-4-methoxyphenyl)acetic acid, from 4-methoxyphenylacetic acid, lending strong support to this proposed strategy.[2]

Consideration of Protecting Groups

While the inherent directing effects favor the desired product, the presence of two potentially reactive functional groups (phenolic hydroxyl and carboxylic acid) warrants consideration of a protection strategy to prevent side reactions and improve yield.

-

Phenolic Hydroxyl Protection: The -OH group can react with certain brominating agents. Protecting it as a methyl ether or a silyl ether could be an option, but this would add extra steps to the synthesis (protection and deprotection) and may not be necessary with a mild brominating agent.[3]

-

Carboxylic Acid Protection: The carboxylic acid could be protected as an ester (e.g., methyl or ethyl ester) to enhance solubility in organic solvents and prevent any potential interference with the bromination reaction. This would necessitate a final hydrolysis step.

For simplicity and efficiency, a direct bromination of unprotected homovanillic acid using a mild and selective brominating agent is the preferred initial approach.

Synthetic Workflow Diagram

The proposed direct bromination pathway is outlined below.

Caption: Proposed synthetic workflow for (3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid.

Experimental Protocols

The following protocols are proposed based on established chemical principles and analogous reactions.[2] Researchers should conduct their own risk assessments and optimization studies.

Protocol: Synthesis of (3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid

Objective: To synthesize the title compound via direct bromination of homovanillic acid.

Materials:

-

4-hydroxy-3-methoxyphenylacetic acid (Homovanillic Acid) (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Dichloromethane (CH₂Cl₂) or Acetic Acid

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M HCl)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve homovanillic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) at room temperature.

-

Bromination: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes. The reaction may be mildly exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining bromine/NBS.

-

Workup (if using CH₂Cl₂):

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Workup (if using Acetic Acid):

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum.

-

-

Purification:

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or water/ethanol).

-

Alternatively, for higher purity, the crude material can be purified by flash column chromatography on silica gel.

-

-

Final Product: Dry the purified white to off-white solid product under high vacuum.

Protocol: Characterization

Objective: To confirm the identity and purity of the synthesized product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Based on the structure and data from the isomer 2-(3-bromo-4-methoxyphenyl)acetic acid[2], the expected spectrum would feature:

-

A singlet for the methylene protons (-CH₂-) around δ 3.6 ppm.

-

A singlet for the methoxy protons (-OCH₃) around δ 3.9 ppm.

-

Two singlets (or narrow doublets, J ≈ 2 Hz) for the two aromatic protons.

-

Broad singlets for the hydroxyl (-OH) and carboxylic acid (-COOH) protons, which are exchangeable with D₂O.

-

-

¹³C NMR: The spectrum is expected to show 9 distinct carbon signals, including signals for the carbonyl carbon (~175-180 ppm), aromatic carbons (some attached to heteroatoms), the methylene carbon, and the methoxy carbon.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) in negative mode is ideal for this acidic compound.

-

Expected Result: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom. The [M-H]⁻ ion peaks would be observed at m/z values corresponding to the two major isotopes of bromine: ⁷⁹Br (at ~258.96) and ⁸¹Br (at ~260.96) in roughly a 1:1 ratio.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should display characteristic absorption bands:

-

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).

-

C-O stretching bands for the ether and phenol.

-

Aromatic C=C stretching bands.

-

-

Inferred Biological Significance and Future Research Directions

While (3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid itself has not been extensively studied, its structural motifs are present in numerous biologically active molecules. This allows for informed hypotheses about its potential applications.

-

Synthetic Building Block: Its structural isomer is a key intermediate in the synthesis of the potent antimitotic agent Combretastatin A-4 and the marine natural product Verongamine.[4] This strongly suggests that the title compound could serve as a valuable synthon for creating novel analogs of these or other complex natural products.

-

Bioisostere of Natural Phenolic Acids: The core structure is derived from homovanillic acid and is related to vanillic acid (4-hydroxy-3-methoxybenzoic acid). Vanillic acid and its derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[5][6][7] The introduction of a bromine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions, potentially enhancing these activities.

-

Bromophenol Motif: Brominated phenols are a class of compounds commonly found in marine algae and are known for diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[8] The title compound fits this structural class and is therefore a candidate for screening in related bioassays.

Future research should focus on:

-

Validating and optimizing the proposed synthetic route.

-

Screening the compound for anti-inflammatory, antioxidant, and anticancer activities.

-

Utilizing it as a scaffold in medicinal chemistry programs to generate libraries of novel compounds for drug discovery.

Structural Relationships to Key Compounds

The structural similarity of (3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid to its precursor and other relevant bioactive molecules is a key indicator of its potential.

Caption: Structural relationships of the title compound to its precursor and related molecules.

Conclusion

(3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid represents an under-explored area of chemical space. Despite a lack of historical discovery data, its synthesis is highly plausible through the regioselective bromination of homovanillic acid. This guide provides the necessary theoretical framework and practical, detailed protocols to enable its synthesis and characterization. By drawing logical parallels to structurally similar compounds with known biological activities, this document establishes a strong rationale for investigating (3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid as a valuable building block for complex molecule synthesis and as a candidate for future drug discovery efforts.

References

-

Guzei, I. A., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o1555. Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-4-methoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

Findlater, M., et al. (2010). Comment on 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o1555. Available at: [Link]

-

PubChem. (n.d.). 3,4,5-Trimethoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

Angene Chemical. (n.d.). 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid. Retrieved from: [Link]

-

FooDB. (2010). Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783). Retrieved from: [Link]

- Patel, K., et al. (2025). Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. International Journal of Pharmaceutical Sciences Review and Research.

-

Krajíčková, J., et al. (2020). Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations?. Electrophoresis, 42(5-6), 645-652. Available at: [Link]

-

Calixto, J. B., et al. (2016). Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice. Journal of Natural Products, 79(4), 812-819. Available at: [Link]

-

Lee, J., et al. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Molecules, 27(19), 6543. Available at: [Link]

Sources

- 1. angenesci.com [angenesci.com]

- 2. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 4. inventivapharma.com [inventivapharma.com]

- 5. 3-羟基-4-甲氧基苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]

- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 8. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-Bromo-4-hydroxy-5-methoxyphenylacetic Acid and Its Synthetic Derivatives

Introduction

3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is a polysubstituted aromatic compound that serves as a highly versatile scaffold in synthetic organic and medicinal chemistry. Its structure, derived from the naturally occurring homovanillic acid, features three distinct functional groups—a carboxylic acid, a phenolic hydroxyl, and an aryl bromide—each offering a strategic handle for molecular elaboration. This trifecta of reactivity allows for the systematic and diverse modification of the core structure, making it an invaluable building block for the generation of chemical libraries aimed at drug discovery and materials science. Phenylacetic acid derivatives, in general, are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.[1][2] The strategic placement of the bromo, hydroxyl, and methoxy substituents on this particular scaffold provides a unique electronic and steric environment, influencing not only its intrinsic properties but also guiding the synthesis of a vast array of derivatives with potential therapeutic applications.[3]

This guide provides an in-depth exploration of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid, from its fundamental physicochemical properties and synthesis to detailed, field-proven protocols for the creation of its key derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just methodologies, but the underlying scientific rationale to empower innovative and efficient molecular design.

Physicochemical and Spectroscopic Profile

A thorough understanding of the core molecule's properties is fundamental to its effective use in synthesis and downstream applications.

Core Properties

The key physicochemical properties of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid are summarized below. These values are critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | 206559-42-4 | [4] |

| Molecular Formula | C₉H₉BrO₄ | [4] |

| Molecular Weight | 261.07 g/mol | [4] |

| IUPAC Name | 2-(3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid | [4] |

| Topological Polar Surface Area | 66.76 Ų | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| XLogP3 | 1.7 | [4] |

Analytical Characterization

The unambiguous identification and purity assessment of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid and its derivatives rely on a suite of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons. Key signals include two aromatic protons (singlets or doublets), the methylene protons of the acetic acid side chain (a singlet), and the methoxy protons (a singlet). The phenolic hydroxyl and carboxylic acid protons may appear as broad singlets, and their chemical shifts can be concentration-dependent or exchangeable with D₂O.

-

¹³C NMR: Reveals the number of unique carbon environments. Expected signals include those for the aromatic carbons (with distinct shifts for the substituted carbons), the methylene carbon, the carboxyl carbon, and the methoxy carbon.

-

-

Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition. The presence of bromine is readily identified by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups. Characteristic absorptions include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp O-H stretch for the phenol (~3200-3600 cm⁻¹), a strong C=O stretch for the carboxylic acid (~1700 cm⁻¹), and C-O stretches for the ether and alcohol functionalities.

Synthesis of the Core Scaffold

The synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is typically achieved through the electrophilic bromination of a suitable precursor, such as homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid).[5] The directing effects of the hydroxyl and methoxy groups are paramount in achieving the desired regioselectivity.

Synthetic Workflow: Electrophilic Bromination

The workflow below outlines a standard procedure for the synthesis of the title compound.

Synthetic workflow for the core scaffold.

Detailed Experimental Protocol

Principle and Rationale: This protocol employs N-Bromosuccinimide (NBS) as a mild and selective brominating agent. The electron-donating hydroxyl and methoxy groups activate the aromatic ring towards electrophilic substitution. The substitution occurs at the position ortho to the powerful activating hydroxyl group and meta to the methoxy group, which is sterically accessible, leading to the desired 3-bromo product. Acetonitrile is a suitable polar aprotic solvent for this transformation.

Methodology:

-

Reaction Setup: To a solution of 4-hydroxy-3-methoxyphenylacetic acid (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.0-1.1 eq) portion-wise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Isolation:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate (EtOAc) and wash with water to remove succinimide.

-

Extract the aqueous layer with EtOAc.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by silica gel column chromatography to yield 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid as a solid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis.

A Platform for Derivatization: Synthetic Strategies

The true utility of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid lies in its capacity to serve as a versatile starting material. The three key functional groups can be selectively addressed to generate a wide array of derivatives.

Key derivatization pathways.

Amide Bond Formation via the Carboxylic Acid

Principle and Rationale: Converting the carboxylic acid to an amide is a cornerstone of medicinal chemistry for introducing diversity and modulating physicochemical properties. Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as N-hydroxybenzotriazole (HOBt) are highly effective.[6] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then intercepted by HOBt to form a more stable active ester. This ester readily reacts with a primary or secondary amine to form the desired amide, minimizing side reactions and racemization if chiral amines are used.[6][7]

Representative Protocol (EDC/HOBt Coupling):

-

Activation: Dissolve 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.2 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Coupling: Add EDC hydrochloride (1.5 eq) to the solution. If the amine is provided as a salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2-3 eq).

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Workup: Dilute the reaction with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude amide by column chromatography or recrystallization.

Etherification of the Phenolic Hydroxyl

Principle and Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers.[8] It proceeds via an Sₙ2 mechanism where a phenoxide, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks an alkyl halide.[8][9] The choice of base is critical; moderately strong bases like potassium carbonate (K₂CO₃) are often sufficient for phenols and are preferred for their ease of handling.[10] This modification is useful for probing the importance of the phenolic hydrogen bond donor and for altering lipophilicity.

Representative Protocol (Williamson Ether Synthesis):

-

Deprotonation: To a solution of the 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid derivative (e.g., the methyl ester, to protect the carboxylic acid) (1.0 eq) in a polar aprotic solvent like DMF or acetone, add K₂CO₃ (2-3 eq).

-

Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 eq) to the suspension.

-

Reaction: Heat the mixture (typically 50-80 °C) for 2-12 hours until the starting material is consumed (monitored by TLC).

-

Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.[11] Partition the residue between EtOAc and water.

-

Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the ether product. If necessary, the ester can then be hydrolyzed back to the carboxylic acid.

Palladium-Catalyzed Cross-Coupling of the Aryl Bromide

Principle and Rationale: The aryl bromide is arguably the most powerful handle for significant structural modification, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins the aryl bromide with a boronic acid or ester, is particularly robust and widely used for creating biaryl structures.[12][13] The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[14]

Simplified Suzuki coupling catalytic cycle.

Representative Protocol (Suzuki Coupling):

-

Reaction Setup: In a reaction vessel, combine the 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid derivative (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the mixture thoroughly by bubbling with argon or nitrogen for 15-30 minutes.

-

Reaction: Heat the reaction mixture under an inert atmosphere (typically 80-110 °C) for 4-24 hours.

-

Workup: Cool the reaction, dilute with EtOAc, and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.

-

Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify the biaryl product by column chromatography.

Applications and Biological Relevance

While specific biological activities for 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid itself are not extensively documented, the broader class of substituted phenylacetic acids is rich in pharmacological relevance. They are key components in numerous therapeutic agents. For instance, the well-known NSAID Diclofenac is a phenylacetic acid derivative.[3]

The value of the title compound is as a synthetic intermediate for generating libraries of novel compounds. The derivatives that can be synthesized using the protocols described above are prime candidates for screening in various biological assays, including:

-

Anti-inflammatory and Analgesic Screens: Given the prevalence of the phenylacetic acid motif in NSAIDs.

-

Anticancer Assays: The related compound, Combretastatin A-4, which can be synthesized from a similar precursor, is a potent antimitotic agent.[15]

-

Enzyme Inhibition Assays: The diverse functionalities that can be introduced allow for the tailored design of molecules to fit into specific enzyme active sites.

-

Neurological Disease Models: As a derivative of a dopamine metabolite, homovanillic acid, its derivatives could be explored for activity in neuropharmacology.

Conclusion

3-Bromo-4-hydroxy-5-methoxyphenylacetic acid is a powerful and versatile building block in modern synthetic chemistry. Its strategically positioned functional groups provide a blueprint for the creation of diverse and complex molecular architectures through robust and well-established chemical transformations. This guide has detailed the synthesis of the core scaffold and provided validated, rationale-driven protocols for its derivatization at the carboxylic acid, phenolic hydroxyl, and aryl bromide positions. By leveraging these methodologies, researchers in drug discovery and materials science can efficiently access novel chemical matter, accelerating the journey from molecular design to functional application.

References

-

Findlater, M., Guzei, I. A., & Mo, S. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1673. [Link]

-

PubChem. (n.d.). 3-Bromo-4-methoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2010). 3-Methoxy-4-hydroxyphenylacetic acid. Retrieved from [Link]

-

Angene Chemical. (n.d.). 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid(CAS# 206559-42-4). Retrieved from [Link]

- Mounier, L., Barth, M., & Boubia, B. (n.d.).

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Singh, R. P., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 19(23), 6630–6633. [Link]

-

Wikipedia contributors. (n.d.). Phenylacetic acid. Wikipedia. Retrieved from [Link]

-

Cernak, T. A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11007-11010. [Link]

- Schaper, K. J. (1975). Substituted phenylacetic acid compounds.

-

University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Massah, A. R., et al. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 37(11), 1807-1815. [Link]

-

Ahmad, G., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5038. [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. US3864384A - Substituted phenylacetic acid compounds - Google Patents [patents.google.com]

- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 3. inventivapharma.com [inventivapharma.com]

- 4. angenesci.com [angenesci.com]

- 5. Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783) - FooDB [foodb.ca]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Yoneda Labs [yonedalabs.com]

- 15. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Therapeutic Potential of 3-Bromo-4-hydroxy-5-methoxyphenylacetic Acid

Executive Summary

3-Bromo-4-hydroxy-5-methoxyphenylacetic acid (BHMPA) is a halogenated phenolic compound whose therapeutic potential remains largely unexplored. Its chemical architecture, however, presents a compelling case for investigation. The structure combines a brominated phenyl ring, a feature common in marine-derived bioactive compounds with potent anti-inflammatory properties, with a 4-hydroxy-3-methoxyphenyl (vanilloid) core and an acetic acid side chain, motifs found in molecules known to modulate metabolic, inflammatory, and neurological pathways. This guide synthesizes data from structurally analogous compounds to build a robust, evidence-based framework for identifying and validating the therapeutic targets of BHMPA. We postulate three primary target classes: inflammatory signaling cascades (NF-κB, MAPK), regulators of metabolic syndrome and oxidative stress (Nrf2), and neurological enzymes and receptors. For each proposed target class, this document provides the core scientific hypothesis, detailed, self-validating experimental protocols, and logical workflows to guide researchers in unlocking the therapeutic promise of this novel chemical entity.

Introduction to 3-Bromo-4-hydroxy-5-methoxyphenylacetic Acid (BHMPA)

The rational design and exploration of novel chemical matter are cornerstones of modern drug discovery. BHMPA stands as a candidate of significant interest due to its hybrid structure, which suggests a potential for pleiotropic bioactivity. The rationale for its investigation is built upon a careful analysis of its constituent chemical features and the known activities of closely related molecules.

-

Bromophenol Moiety: Marine algae are a rich source of bromophenols, which exhibit diverse and potent biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects[1]. The bromine atom can increase lipophilicity, potentially enhancing membrane permeability and target engagement, and can form specific halogen bonds within protein binding pockets.

-

Vanilloid Core (4-hydroxy-3-methoxyphenyl): This core is present in vanillic acid and homovanillic acid. Vanillic acid is a known antioxidant and has shown preclinical efficacy in models of metabolic syndrome[2]. Homovanillic acid is an endogenous metabolite of dopamine, linking this structure to neurobiology[3].

-

Phenylacetic Acid Group: This functional group is found in various bioactive compounds. For instance, the related 2-(3-Bromo-4-methoxyphenyl)acetic acid is a synthetic precursor to the potent antimitotic agent Combretastatin A-4, highlighting the potential for this scaffold in oncology[4].

Chemical and Physical Properties of BHMPA

A summary of the key properties of BHMPA provides a foundation for its experimental handling and analysis.

| Property | Value | Source |

| CAS Number | 206559-42-4 | [5] |

| Molecular Formula | C₉H₉BrO₄ | [5] |

| Molecular Weight | 261.07 g/mol | [5] |

| IUPAC Name | 2-(3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid | [5] |

| XLogP3 | 1.7 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

Inferred Target Class I: Anti-Inflammatory Signaling Pathways

Scientific Hypothesis: Based on the potent anti-inflammatory activity of the structurally similar bromophenol, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), BHMPA is hypothesized to be an inhibitor of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. BDB has been shown to suppress the expression of inflammatory mediators by modulating these exact pathways in keratinocytes[1]. Similarly, 4-Hydroxyphenylacetic acid, which shares the core phenylacetic acid structure, inhibits osteoclastogenesis by suppressing the NF-κB and MAPK pathways[6].

Proposed Mechanism of Action: Inhibition of Pro-Inflammatory Signaling

We propose that BHMPA, upon cellular entry, interferes with the upstream signaling events that lead to the activation of NF-κB and MAPK cascades. This would result in the reduced nuclear translocation of NF-κB p65 and decreased phosphorylation of key MAPK proteins (p38, ERK1/2, JNK), ultimately suppressing the transcription and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Caption: Proposed inhibition of NF-κB and MAPK pathways by BHMPA.

Experimental Validation Workflow

The causality behind this workflow is to first confirm a functional anti-inflammatory effect (cytokine reduction) and then to dissect the underlying molecular mechanism (pathway inhibition).

Caption: Experimental workflow for validating anti-inflammatory activity.

Detailed Experimental Protocols

Protocol 1: Cytokine Production Assay in LPS-Stimulated Macrophages

-

Cell Culture: Seed RAW 264.7 murine macrophages at a density of 2.5 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh DMEM. Add BHMPA at various non-toxic concentrations (e.g., 1, 5, 10, 25 µM, determined by a prior MTT assay) or vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours. The pre-incubation step is critical to allow the compound to permeate the cells and engage its target before the inflammatory stimulus is applied.

-

Stimulation: Add Lipopolysaccharide (LPS) from E. coli O111:B4 to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plates at 300 x g for 5 minutes. Carefully collect the supernatant for analysis.

-

Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Self-Validation: The protocol includes a vehicle control, an LPS-only control, and a medium-only control. A dose-dependent decrease in cytokine production with BHMPA treatment, without corresponding cytotoxicity, validates the result.

Protocol 2: Western Blot for NF-κB and MAPK Pathway Proteins

-

Cell Culture and Treatment: Seed RAW 264.7 cells at 1 x 10⁶ cells/well in a 6-well plate. After overnight adherence, pre-treat with BHMPA (e.g., 10 µM) or vehicle for 2 hours.

-

Stimulation: Stimulate with LPS (100 ng/mL) for a short duration appropriate for activating the target pathways (e.g., 30 minutes for MAPK phosphorylation, 60 minutes for IκBα degradation). This short time course is chosen to capture the peak of the signaling event.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells directly in the well with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against p-p65, p-p38, p-ERK, p-JNK, and their total protein counterparts, as well as β-actin (as a loading control), overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Self-Validation: A valid result will show increased phosphorylation of target proteins in the LPS-only group compared to the control, and a significant reduction in phosphorylation in the BHMPA + LPS group. The loading control (β-actin) and total protein levels should remain consistent across lanes.

Inferred Target Class II: Metabolic Syndrome and Oxidative Stress

Scientific Hypothesis: The vanilloid core of BHMPA is structurally related to vanillic acid, which has demonstrated protective effects in preclinical models of metabolic syndrome by enhancing antioxidant activities and improving glucose and lipid metabolism[2][7]. We hypothesize that BHMPA will act as a potent antioxidant and may activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the cellular antioxidant response.

Proposed Mechanism of Action: Nrf2-Mediated Antioxidant Defense

BHMPA, as a phenolic compound, may directly scavenge reactive oxygen species (ROS). More importantly, it may act as an electrophilic trigger to induce the dissociation of Nrf2 from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Caption: Proposed dual antioxidant mechanism of BHMPA.

Experimental Validation Workflow

This workflow is designed to test for both direct (scavenging) and indirect (Nrf2-mediated) antioxidant activity.

Caption: Workflow for validating antioxidant and Nrf2-activating properties.

Detailed Experimental Protocol

Protocol 3: Cellular Reactive Oxygen Species (ROS) Assay

-

Cell Culture: Seed HepG2 human liver cancer cells at 2 x 10⁴ cells/well in a black, clear-bottom 96-well plate and allow adherence overnight. The choice of HepG2 cells is based on their robust metabolic and antioxidant systems.

-

Compound Loading: Pre-treat cells with various concentrations of BHMPA or vehicle for 4-6 hours. This allows time for any Nrf2-mediated gene expression to occur.

-

Probe Loading: Remove the medium and wash cells with warm PBS. Add 100 µL of 10 µM 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS to each well. Incubate for 30 minutes at 37°C. DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.

-

Induction of Oxidative Stress: Wash the cells again with PBS. Add 100 µL of a ROS-inducing agent (e.g., 200 µM H₂O₂) in PBS to the wells. Include a positive control (H₂O₂ only) and a negative control (PBS only).

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a plate reader. Read kinetically for 1-2 hours or as a single endpoint.

-

Self-Validation: The protocol is validated by a significant increase in fluorescence in the H₂O₂-only group compared to the control, and a dose-dependent reduction in fluorescence in the BHMPA-treated groups.

Inferred Target Class III: Neurological and Enzymatic Targets

Scientific Hypothesis: The phenylacetic acid scaffold and halogenation pattern suggest potential interactions with CNS targets. 2C-B, a brominated phenyl-derivative, is a potent serotonin 5-HT₂ₐ receptor agonist[8], and 4-Hydroxyphenylacetic acid is an inhibitor of carbonic anhydrase[9]. Therefore, we hypothesize that BHMPA may exhibit activity as an enzyme inhibitor (e.g., carbonic anhydrase) or as a ligand for CNS receptors.

Experimental Validation Workflow: Broad Target Screening

Given the speculative nature of this target class, a broad screening approach is the most logical and efficient starting point. The workflow prioritizes a wide but shallow screen first, followed by more focused validation of any identified hits.

Caption: High-level screening cascade for neurological and enzymatic targets.

Detailed Experimental Protocol

Protocol 4: Carbonic Anhydrase (CA) Inhibition Assay

-

Assay Principle: This assay measures the inhibition of CA-catalyzed hydration of CO₂. The esterase activity of CA using 4-nitrophenyl acetate (NPA) as a substrate is a common and reliable proxy. The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically at 400 nm.

-

Reagents: Human carbonic anhydrase II (hCA II), 4-nitrophenyl acetate (NPA), Tris-HCl buffer (pH 7.4), BHMPA, and a known CA inhibitor as a positive control (e.g., Acetazolamide).

-

Procedure:

-

In a 96-well plate, add 140 µL of Tris-HCl buffer.

-

Add 20 µL of BHMPA or Acetazolamide at various concentrations (e.g., 0.1 to 100 µM) or vehicle.

-

Add 20 µL of hCA II solution (e.g., 2 µg/mL). Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of NPA solution (e.g., 10 mM in acetonitrile).

-

-

Measurement: Immediately measure the change in absorbance at 400 nm over 5 minutes using a microplate reader.

-

Calculation: Calculate the rate of reaction (slope of the absorbance vs. time curve). Determine the percent inhibition for each concentration of BHMPA relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

-

Self-Validation: The assay is validated if the positive control (Acetazolamide) shows an IC₅₀ value within the expected range (typically low nM) and the reaction in the vehicle control proceeds linearly.

Summary and Future Directions

This guide outlines a systematic, hypothesis-driven approach to elucidating the therapeutic targets of 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid. By leveraging structure-activity relationship data from analogous compounds, we have identified three high-priority target classes for investigation.

| Target Class | Key Molecular Targets | Rationale Based on Analogs |

| Anti-Inflammatory | NF-κB, p38, ERK, JNK | Activity of bromophenols[1] and 4-hydroxyphenylacetic acid[6] on these pathways. |

| Metabolic / Antioxidant | Nrf2, ROS | Vanillic acid shows antioxidant and anti-diabetic effects[2]. The phenolic hydroxyl group is a known antioxidant feature. |

| Neurological / Enzymatic | Carbonic Anhydrases, 5-HT Receptors | 4-Hydroxyphenylacetic acid inhibits carbonic anhydrase[9]. Brominated phenyl derivatives can interact with serotonin receptors[8]. |

The path forward involves executing the proposed validation workflows. Positive results from these in vitro studies will provide the necessary foundation for advancing BHMPA into more complex cellular models and subsequently into in vivo animal models of disease, such as LPS-induced systemic inflammation, high-fat diet-induced metabolic syndrome, or models of neuroinflammation. The bromine substituent, in particular, should be investigated for its role in enhancing potency, altering metabolic stability, or conferring target specificity compared to its non-brominated counterpart, homovanillic acid.

References

-

Seo, M. J., et al. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. MDPI. [Link]

-

Guzei, I. A., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 136615, 3-Bromo-4-methoxyphenylacetic acid. PubChem. [Link]

-

Wikipedia contributors. (2024). 2C-B. Wikipedia. [Link]

-

Angene Chemical. 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid(CAS# 206559-42-4). Angene Chemical. [Link]

-

FooDB. Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783). FooDB. [Link]

- Google Patents. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.

-

Cui, H., et al. (2020). In Vitro Antibacterial Activity and Mechanism of Vanillic Acid against Carbapenem-Resistant Enterobacter cloacae. Molecules. [Link]

-

Reddy, G. S., et al. (2001). Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans. Organic Letters. [Link]

-

Al-Hussain, S. A., et al. (2024). Mechanistic insights into the metabolic pathways of vanillin: unraveling cytochrome P450 interaction mechanisms and implications for food safety. Organic & Biomolecular Chemistry. [Link]

-

Rupa Health. 4-Hydroxyphenylacetic Acid. Rupa Health. [Link]

-

Javaid, T., & Mahrosh, A. (2024). Vanillic acid as a promising intervention for metabolic syndrome: Preclinical studies. Frontiers in Pharmacology. [Link]

-

ResearchGate. Different pathways of vanillic acid metabolism by Pycnoporus cinnabarinus. ResearchGate. [Link]

-

Zhang, Z., et al. (2024). 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production. International Immunopharmacology. [Link]

-

ResearchGate. Vanillin and vanillic acid modulate antioxidant defense system via amelioration of metabolic complications linked to Fe2+-induced brain tissues damage. ResearchGate. [Link]

-

Holas, O., et al. (2022). 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. International Journal of Molecular Sciences. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Vanillic acid as a promising intervention for metabolic syndrome: Preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783) - FooDB [foodb.ca]

- 4. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. angenesci.com [angenesci.com]

- 6. 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2C-B - Wikipedia [en.wikipedia.org]

- 9. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]

An In-depth Technical Guide to Gefitinib (InChI Key: RKJWTDZZELJFSC-UHFFFAOYSA-N) for Researchers and Drug Development Professionals

Introduction: Decoding a Targeted Therapy

The International Chemical Identifier (InChI) key RKJWTDZZELJFSC-UHFFFAOYSA-N represents Gefitinib, a cornerstone in the era of precision oncology. Marketed under the brand name Iressa, Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] This guide provides an in-depth technical overview of Gefitinib, from its fundamental mechanism of action to its clinical applications and the challenges of therapeutic resistance, tailored for professionals in biomedical research and drug development.

Core Mechanism of Action: Intercepting Oncogenic Signaling

Gefitinib's therapeutic efficacy is rooted in its ability to specifically target the ATP-binding site within the tyrosine kinase domain of EGFR.[3] This competitive inhibition prevents the autophosphorylation of EGFR, a critical step in the activation of downstream signaling cascades that drive tumor cell proliferation, survival, and metastasis.[3][4]

The EGFR signaling network is a complex web of interactions crucial for normal cell function; however, in many cancers, this pathway becomes constitutively active due to mutations in the EGFR gene. Gefitinib is particularly effective against tumors harboring specific activating mutations in the EGFR tyrosine kinase domain, most commonly deletions in exon 19 and the L858R point mutation in exon 21.[3][5] These mutations render the cancer cells "addicted" to the EGFR signaling pathway for their growth and survival, making them highly susceptible to inhibition by Gefitinib.

The primary downstream pathways abrogated by Gefitinib include:

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: Central to cell proliferation and differentiation.

-

The PI3K-AKT-mTOR Pathway: A critical regulator of cell survival, growth, and apoptosis.[4][6]

-

The JAK-STAT Pathway: Involved in cell growth and immune responses.

By blocking these key signaling axes, Gefitinib effectively induces cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[3]

Caption: Gefitinib's mechanism of action on the EGFR signaling pathway.

Clinical Application in Non-Small Cell Lung Cancer (NSCLC)

Gefitinib was one of the first targeted therapies to demonstrate significant efficacy in a solid tumor and has been a paradigm-shifting treatment for patients with advanced or metastatic NSCLC whose tumors harbor sensitizing EGFR mutations.[7] The U.S. Food and Drug Administration (FDA) has approved Gefitinib for the first-line treatment of patients with metastatic NSCLC with EGFR exon 19 deletions or exon 21 (L858R) substitution mutations.[5]

Clinical trials have consistently shown that in this specific patient population, Gefitinib leads to higher response rates and longer progression-free survival compared to standard chemotherapy.[8]

Quantitative Efficacy Data

| Clinical Trial | Patient Population | Treatment Arm | Overall Response Rate (ORR) |

| IDEAL 1[9] | Previously treated advanced NSCLC | Gefitinib (250 mg/day) | 18.4% |

| IDEAL 2[9] | Previously treated advanced NSCLC | Gefitinib (250 mg/day) | 11.8% |

| Phase II (First-line)[5] | EGFR mutation-positive metastatic NSCLC | Gefitinib | ~50% |

Experimental Protocols for Preclinical Evaluation

For researchers investigating Gefitinib or novel EGFR inhibitors, a series of well-established in vitro and in vivo assays are essential to characterize their activity.

In Vitro Cell Proliferation Assay

This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of Gefitinib in cancer cell lines.

Methodology:

-

Cell Culture: Culture EGFR-mutant (e.g., HCC827, PC-9) and EGFR wild-type (e.g., A549, H358) NSCLC cell lines in appropriate media.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare a serial dilution of Gefitinib and treat the cells for 72 hours.

-

Viability Assessment: Use a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue to assess cell viability.

-

Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.

Western Blot Analysis of EGFR Pathway Phosphorylation

This protocol is used to confirm the on-target effect of Gefitinib by assessing the phosphorylation status of EGFR and downstream signaling proteins.

Methodology:

-

Cell Treatment: Treat EGFR-mutant cells with varying concentrations of Gefitinib for a short duration (e.g., 2-4 hours).

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.

-

Detection: Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Analysis: Quantify the band intensities to determine the extent of pathway inhibition.

Caption: A typical preclinical workflow for evaluating Gefitinib's efficacy.

The Challenge of Acquired Resistance

Despite the initial impressive responses, most patients treated with Gefitinib eventually develop acquired resistance.[3][10] Understanding the molecular mechanisms of resistance is a critical area of research for developing next-generation therapies.

Key Mechanisms of Resistance:

-

Secondary EGFR Mutations: The most common mechanism is the acquisition of a "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[3][11][12] This mutation increases the affinity of the receptor for ATP, thereby reducing the binding affinity of Gefitinib.

-

Activation of Bypass Pathways: Upregulation of alternative signaling pathways, such as MET or HER2 amplification, can provide a compensatory survival signal, allowing cancer cells to circumvent the EGFR blockade.[3][11]

-

Phenotypic Transformation: In some cases, tumors can undergo a histological transformation, for example, from adenocarcinoma to small cell lung cancer, which is a less EGFR-dependent phenotype.[12]

-

Aberrations in Downstream Signaling: Mutations or alterations in components of the downstream PI3K-AKT pathway can lead to their constitutive activation, rendering the cells independent of upstream EGFR signaling.[11][13]

Conclusion and Future Directions

Gefitinib has revolutionized the treatment of EGFR-mutant NSCLC and serves as a prime example of the power of targeted therapy in oncology. Its success has paved the way for the development of subsequent generations of EGFR inhibitors designed to overcome resistance mechanisms. For researchers and drug developers, a thorough understanding of Gefitinib's mechanism, clinical utility, and the molecular basis of resistance is paramount for the continued advancement of precision medicine in oncology. Future research will likely focus on combination therapies to prevent or delay the onset of resistance and the development of novel agents that can effectively target resistant tumors.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib?

- YouTube. (2015, July 19). Gefitinib Approved for NSCLC, Atezolizumab Shrinks Bladder Tumors, and More.

- PubMed. (n.d.). Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells.

- ClinicalTrials.gov. (n.d.). Study Details | NCT01755923 | Gefitinib or Docetaxel as Second Line Therapy for Wild-type Epidermal Growth Factor Receptor (EGFR) NSCLC.

- PubMed. (n.d.). Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells.

- PubMed Central. (n.d.). Mechanisms of resistance to EGFR-targeted drugs: lung cancer.

- PMC. (2014, November 25). Phase II Clinical Trial of Gefitinib for the Treatment of Chemonaïve Patients with Advanced Non-small Cell Lung Cancer with Poor Performance Status.

- NIH. (n.d.). The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer.

- PMC. (n.d.). Gefitinib ('Iressa', ZD1839) and new epidermal growth factor receptor inhibitors.

- AACR Journals. (2005, June 15). Gefitinib-Sensitive Mutations of the Epidermal Growth Factor Receptor Tyrosine Kinase Domain in Chinese Patients with Non–Small Cell Lung Cancer.

- Minicule. (n.d.). Gefitinib: Uses, Dosage, Side Effects & Interactions.

- (2015, August 18). With FDA Approval, Gefitinib Returns to U.S. Market for Some Patients with Lung Cancer.

- ERS Publications. (n.d.). Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas.

- (2025, August 4). Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells.

- PMC. (n.d.). Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo.

- (n.d.). Gefitinib monotherapy in advanced nonsmall cell lung cancer: a large Western community implementation study.

- NIH. (2024, April 22). Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation.

Sources

- 1. Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. minicule.com [minicule.com]

- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 4. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gefitinib (‘Iressa’, ZD1839) and new epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gefitinib Approved for Some Lung Cancer Patients - NCI [cancer.gov]

- 9. Phase II Clinical Trial of Gefitinib for the Treatment of Chemonaïve Patients with Advanced Non-small Cell Lung Cancer with Poor Performance Status - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publications.ersnet.org [publications.ersnet.org]

- 13. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract